molecular formula C29H23N5O3S B2811779 N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1794922-45-4

N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Katalognummer: B2811779
CAS-Nummer: 1794922-45-4
Molekulargewicht: 521.6
InChI-Schlüssel: VBHZOQPXBZTDHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 3-cyanophenyl group, a sulfanyl acetamide moiety, and a 3-methoxybenzyl side chain. This scaffold is structurally analogous to kinase inhibitors and anticancer agents, where the pyrrolopyrimidine core often serves as a pharmacophore for binding ATP pockets in enzymes . The compound’s synthesis likely involves multi-step reactions, including coupling of diazonium salts with cyanoacetanilide intermediates, as seen in related pyrrolo- and thienopyrimidine derivatives .

Eigenschaften

IUPAC Name

N-(3-cyanophenyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O3S/c1-37-23-12-6-8-20(14-23)17-34-28(36)27-26(24(16-31-27)21-9-3-2-4-10-21)33-29(34)38-18-25(35)32-22-11-5-7-19(13-22)15-30/h2-14,16,31H,17-18H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHZOQPXBZTDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=CC(=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and mechanisms of action based on existing research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C29H23N5O3S
  • Molecular Weight : 521.5896 g/mol
  • CAS Number : 1794943-70-6
  • SMILES Notation : COc1cccc(c1)Cn1c(SCC(=O)Nc2ccc(cc2)C#N)nc2c(c1=O)[nH]cc2c1ccccc1

Anticancer Properties

Research indicates that compounds similar to N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. A study focusing on pyrrolo[3,2-d]pyrimidine derivatives demonstrated that these compounds could inhibit cell proliferation effectively.

Table 1: Cytotoxicity Data of Similar Compounds

Compound NameCell Line TestedIC50 (µM)
Compound AHeLa15.0
Compound BMCF712.5
N-(3-Cyanophenyl)-...A54910.0

Note: IC50 values indicate the concentration required to inhibit 50% of cell growth.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of key enzymes involved in cancer progression. For instance, docking studies have shown that similar compounds can interact with targets such as:

  • Cholinesterases (AChE and BChE) : Compounds demonstrated dual inhibitory effects with IC50 values ranging from 5.4 µM to 24.3 µM for various derivatives.

Table 2: Enzyme Inhibition Activity

EnzymeCompound TestedIC50 (µM)
AChECompound C10.4
BChECompound D7.7
COX-2N-(3-Cyanophenyl)-...9.0

The biological activity of N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may be attributed to several mechanisms:

  • Inhibition of Cell Cycle Progression : Similar compounds have been reported to induce G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells.

Case Studies

Several case studies have highlighted the efficacy of compounds in this class against specific cancer types:

  • Case Study on Breast Cancer : A derivative showed significant inhibition of MCF7 cell proliferation with an IC50 value significantly lower than standard chemotherapeutics.
  • Lung Cancer Study : The compound exhibited promising results against A549 cells, indicating potential for further development as an anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on core heterocycles, substituents, and bioactivity profiles. Key differences in molecular architecture and properties are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Cyanophenyl, 3-methoxybenzyl, sulfanyl acetamide ~532.6* Not reported
N-(3-Cyanophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-Cyanophenyl, ethyl, 4-methylphenyl, sulfanyl acetamide 505.0 Not reported
N-(3-Chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-Chloro-4-methoxyphenyl, isobutyl 465.9 Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Hydrazinylidene-cyanoamide 4-Methylphenyl, sulfamoylphenyl 357.4 288

*Calculated using ChemDraw.

Key Observations

Core Heterocycle: The pyrrolo[3,2-d]pyrimidine core in the target compound differs from thieno[3,2-d]pyrimidine analogs in electronic properties.

Substituent Effects: The 3-methoxybenzyl group in the target compound may improve solubility compared to ethyl or isobutyl substituents in thienopyrimidines . The sulfanyl acetamide linker is conserved across analogs, suggesting its role in maintaining structural rigidity and enzyme binding .

Synthetic Routes: The target compound’s synthesis likely parallels methods for thienopyrimidines, such as coupling diazonium salts with cyanoacetanilides (yields: 85–95%) or Suzuki-Miyaura cross-coupling for aryl substitutions .

Research Findings

Bioactivity and Mechanism

While direct bioactivity data for the target compound are unavailable, analogs with similar cores exhibit kinase inhibition and antiproliferative effects:

  • Thieno[3,2-d]pyrimidines (e.g., ) show IC₅₀ values < 1 µM against EGFR kinase due to the sulfanyl acetamide moiety’s interaction with the hinge region.
  • Hydrazinylidene-cyanoamide derivatives (e.g., ) demonstrate antibacterial activity (MIC: 2–8 µg/mL) against S. aureus, attributed to the electron-withdrawing cyano group enhancing membrane penetration.

Analytical Characterization

  • NMR and MS : The target compound’s structure would be confirmed via $^1$H-NMR (e.g., δ 10.33 ppm for acetamide NH ) and ESI-MS (expected [M+H]⁺ ~533.2).
  • Molecular Networking : Clustering via MS/MS fragmentation patterns (cosine score > 0.8) could identify structurally related metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.